4-(2,4-Dimethylphenyl)azetidin-2-one
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Overview
Description
4-(2,4-Dimethylphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The azetidinone ring is a core structure in many biologically active molecules, including antibiotics like penicillins and cephalosporins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dimethylphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Staudinger ketene-imine cycloaddition reaction, where an imine reacts with a ketene to form the azetidinone ring . This reaction can be carried out under thermal or photochemical conditions using acid chlorides in the presence of triethylamine or α-diazoketones as ketene precursors .
Industrial Production Methods: Industrial production of azetidinones, including this compound, often employs microwave irradiation to enhance reaction rates and yields. This method is considered greener and more efficient compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Dimethylphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidinone ring into other functional groups.
Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, particularly at the 3- and 4-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Lewis acids like aluminum chloride (AlCl3) can catalyze substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the azetidinone ring .
Scientific Research Applications
4-(2,4-Dimethylphenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenyl)azetidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects . The compound’s azetidinone ring is crucial for its biological activity, as it can mimic the structure of natural substrates or inhibitors .
Comparison with Similar Compounds
Azetidin-2-one: The parent compound of the azetidinone family.
Penicillins: Antibiotics that contain a fused azetidinone-thiazolidine ring.
Cephalosporins: Antibiotics with a fused azetidinone-dihydrothiazine ring.
Uniqueness: 4-(2,4-Dimethylphenyl)azetidin-2-one is unique due to the presence of the 2,4-dimethylphenyl group, which can enhance its biological activity and specificity compared to other azetidinones . This structural modification can lead to improved pharmacokinetic properties and reduced side effects .
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO/c1-7-3-4-9(8(2)5-7)10-6-11(13)12-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
InChI Key |
PGNUZAXDQDFGHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC(=O)N2)C |
Origin of Product |
United States |
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